![molecular formula C19H14FN3O4S B2364600 3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396583-92-8](/img/structure/B2364600.png)
3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H14FN3O4S and its molecular weight is 399.4. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
Benzothiazole derivatives have been recognized for their potential in combating tuberculosis. The presence of the 4-fluorobenzo[d]thiazol moiety within the compound’s structure could be indicative of antitubercular properties . Research has shown that new benzothiazole derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, and the compound may serve as a lead molecule for further development of antitubercular agents.
Enzyme Inhibition
The structural complexity of the compound suggests its potential as an enzyme inhibitor. Specifically, it could be investigated for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and is a target for antidiabetic drug development .
Development of Diagnostic Agents
The fluorine atom present in the compound’s structure allows for the possibility of developing radiotracers for diagnostic purposes. Fluorine-18 labeled compounds, for example, are used in positron emission tomography (PET) imaging to detect hypoxia and tau pathology .
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is a key component of the quorum sensing pathways in these bacteria, which they use for cell-cell communication .
Mode of Action
The compound interacts with the LasB system, inhibiting its function . Docking studies have shown that the compound binds to the active site of the LasB system with better affinity compared to reference compounds .
Biochemical Pathways
The compound affects the quorum sensing pathways in Pseudomonas aeruginosa . These pathways allow the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The inhibition of the LasB system by the compound results in a disruption of the quorum sensing pathways in Pseudomonas aeruginosa . This can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors .
properties
IUPAC Name |
3-[2-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-4-3-7-15-17(12)21-18(28-15)26-11-8-22(9-11)16(24)10-23-13-5-1-2-6-14(13)27-19(23)25/h1-7,11H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPXIGYAIYKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC5=C(C=CC=C5S4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one |
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